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Compound of Interest

Compound Name: Captopril EP Impurity J

Cat. No.: B121658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

S-Acetylcaptopril, a thioester derivative of the well-known angiotensin-converting enzyme

(ACE) inhibitor Captopril, serves as a significant subject of interest in pharmaceutical research.

Its chemical modification influences its physicochemical and pharmacological properties,

distinguishing it from its parent compound. This technical guide provides a comprehensive

overview of the structure, properties, and relevant experimental methodologies for S-

Acetylcaptopril.

Chemical Structure and Identification
S-Acetylcaptopril is chemically designated as (2S)-1-((2S)-3-acetylthio-2-

methylpropanoyl)pyrrolidine-2-carboxylic acid. The introduction of an acetyl group to the thiol

moiety of Captopril alters its polarity and potential metabolic pathway.

Below is a two-dimensional representation of the S-Acetylcaptopril structure.

Caption: 2D Chemical Structure of S-Acetylcaptopril.

Table 1: Chemical Identifiers for S-Acetylcaptopril
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Identifier Value

IUPAC Name
(2S)-1-((2S)-3-acetylthio-2-

methylpropanoyl)pyrrolidine-2-carboxylic acid

Molecular Formula C11H17NO4S

Molecular Weight 259.32 g/mol [1]

CAS Number 64838-55-7

SMILES CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O

Physicochemical Properties
The physicochemical properties of S-Acetylcaptopril are crucial for understanding its behavior

in biological systems, including its absorption, distribution, metabolism, and excretion (ADME)

profile.

Table 2: Physicochemical Properties of S-Acetylcaptopril

Property Value Notes

Melting Point Data not available

Melting point for the parent

compound, Captopril, is

reported to be 104-108 °C.

Solubility Data not available

As a thioester, solubility is

expected to differ from

Captopril, which is soluble in

water, ethanol, methanol, and

chloroform.

pKa Data not available

The carboxylic acid moiety

suggests an acidic pKa. For

Captopril, two pKa values are

reported (3.7 and 9.8),

corresponding to the carboxyl

and thiol groups, respectively.
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Pharmacological and Pharmacokinetic Properties
S-Acetylcaptopril is considered a prodrug of Captopril. The acetyl group is expected to be

hydrolyzed in vivo by esterases to release the active Captopril. This prodrug strategy can

potentially improve the pharmacokinetic profile of the parent drug.

Mechanism of Action (as a prodrug):

The primary mechanism of action of S-Acetylcaptopril is its conversion to Captopril, which then

acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key

enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of

angiotensin I to the potent vasoconstrictor angiotensin II.
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Caption: Metabolic activation of S-Acetylcaptopril and its inhibitory effect on the Renin-

Angiotensin System.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of S-Acetylcaptopril are

essential for researchers. The following sections outline general procedures based on the

synthesis of similar Captopril derivatives.

Synthesis of S-Acetylcaptopril
A common synthetic route to S-Acetylcaptopril involves the acylation of the thiol group of

Captopril.

Materials:
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Captopril

Acetyl chloride or Acetic anhydride

A suitable base (e.g., triethylamine, pyridine)

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Reagents for work-up and purification (e.g., water, brine, drying agent, silica gel for

chromatography)

Procedure:

Dissolve Captopril in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or

argon).

Cool the solution in an ice bath.

Add the base to the solution.

Slowly add a stoichiometric amount of acetyl chloride or acetic anhydride to the reaction

mixture.

Allow the reaction to stir at room temperature and monitor its progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g.,

anhydrous sodium sulfate or magnesium sulfate).

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure S-

Acetylcaptopril.
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Synthesis Workflow
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Caption: General workflow for the synthesis of S-Acetylcaptopril.
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Characterization Methods
The synthesized S-Acetylcaptopril should be thoroughly characterized to confirm its identity

and purity.

Table 3: Analytical Techniques for S-Acetylcaptopril Characterization

Technique Expected Observations

Nuclear Magnetic Resonance (NMR)

Spectroscopy

¹H NMR: Appearance of a singlet corresponding

to the acetyl methyl protons (around 2.0-2.5

ppm). Shifts in the signals of protons adjacent to

the sulfur atom. ¹³C NMR: Appearance of a new

carbonyl carbon signal for the acetyl group

(around 170 ppm) and a methyl carbon signal

(around 20-30 ppm).

Mass Spectrometry (MS)

The molecular ion peak corresponding to the

molecular weight of S-Acetylcaptopril (259.32

g/mol ) should be observed. Fragmentation

patterns can provide further structural

confirmation.

Infrared (IR) Spectroscopy

A strong absorption band corresponding to the

thioester carbonyl stretch (typically around

1690-1720 cm⁻¹). Disappearance of the S-H

stretching band of Captopril (around 2550

cm⁻¹).

High-Performance Liquid Chromatography

(HPLC)

A single peak with a retention time different from

that of Captopril, indicating the purity of the

compound.

Conclusion
S-Acetylcaptopril represents an interesting modification of a widely used therapeutic agent. Its

properties as a prodrug warrant further investigation to fully understand its pharmacokinetic

and pharmacodynamic profile compared to Captopril. The synthetic and analytical methods

outlined in this guide provide a foundation for researchers to explore this compound and its
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potential applications in drug development. Further experimental studies are required to

determine key physicochemical parameters such as melting point, solubility, and pKa to build a

more complete profile of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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